molecular formula C18H19NO4 B11633341 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]methanamine

1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]methanamine

Cat. No.: B11633341
M. Wt: 313.3 g/mol
InChI Key: HQGUOPYQTFSSMQ-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]methanamine is a complex organic compound that features a benzodioxin ring fused with a methanamine structure

Preparation Methods

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]methanamine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with a suitable methanamine derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

    Hydrolysis: Hydrolysis reactions can break down the compound into simpler components in the presence of water and acids or bases.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Comparison with Similar Compounds

1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]methanamine can be compared with other similar compounds, such as:

  • 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone
  • 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]piperazine monohydrochloride
  • 2-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione

These compounds share structural similarities but differ in their functional groups and specific chemical properties. The uniqueness of this compound lies in its specific combination of the benzodioxin ring and methanamine structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-(3,4-dimethoxyphenyl)methanimine

InChI

InChI=1S/C18H19NO4/c1-20-15-8-7-13(9-18(15)21-2)10-19-11-14-12-22-16-5-3-4-6-17(16)23-14/h3-10,14H,11-12H2,1-2H3

InChI Key

HQGUOPYQTFSSMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NCC2COC3=CC=CC=C3O2)OC

Origin of Product

United States

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